molecular formula C12H8BrN3 B1377041 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine CAS No. 1039364-87-8

3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine

Cat. No.: B1377041
CAS No.: 1039364-87-8
M. Wt: 274.12 g/mol
InChI Key: MENYADATKVZLPD-UHFFFAOYSA-N
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Description

3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by the presence of a bromine atom at the third position and a phenyl group at the sixth position of the pyrazolo[1,5-A]pyrimidine core. It has a molecular formula of C12H8BrN3 and a molecular weight of 274.12 g/mol

Biochemical Analysis

Biochemical Properties

3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases. These interactions are primarily inhibitory, leading to the suppression of enzyme activity. The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating cellular processes. Additionally, this compound has been found to interact with other biomolecules, including nucleic acids and certain proteins involved in cell signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. This is achieved through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. Furthermore, this compound affects gene expression by regulating the transcription of genes involved in cell growth and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The bromine atom and phenyl group in its structure facilitate binding to the active sites of target enzymes, leading to their inhibition. This inhibition disrupts the normal catalytic activity of the enzymes, thereby affecting downstream cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and the suppression of inflammatory responses. At higher dosages, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of several metabolites, which may have distinct biological activities. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of certain metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. The interaction with transporters and binding proteins influences the localization and accumulation of this compound within the cell .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and cellular metabolism. The subcellular localization of this compound is essential for its precise biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-A]pyrimidine scaffold. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyrimidines, while coupling reactions can produce biaryl or alkyne-linked derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a valuable tool in studying enzyme mechanisms and developing new therapeutic agents .

Medicine: The compound has shown promise in medicinal chemistry as a scaffold for designing antitumor agents. Its derivatives have been studied for their cytotoxic activity against cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

Industry: In the industrial sector, this compound is utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes. Its photophysical properties make it suitable for applications in optoelectronic devices and imaging technologies .

Comparison with Similar Compounds

  • 3-Bromo-5-chloropyrazolo[1,5-A]pyrimidine
  • 6-Bromopyrazolo[1,5-A]pyrimidine-3-carbonitrile
  • 5-(2-Phenylpyrazolo[1,5-A]pyridin-3-yl)-1H-pyrazolo[3,4-C]pyridazine

Comparison: 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it offers greater versatility in synthetic modifications and a broader range of applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-bromo-6-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-11-7-15-16-8-10(6-14-12(11)16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENYADATKVZLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=C(C=N3)Br)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857308
Record name 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039364-87-8
Record name 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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